4-Phenylthiophenol

Catalog No.
S608375
CAS No.
19813-90-2
M.F
C12H10S
M. Wt
186.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylthiophenol

CAS Number

19813-90-2

Product Name

4-Phenylthiophenol

IUPAC Name

4-phenylbenzenethiol

Molecular Formula

C12H10S

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S

Synonyms

1,1'-biphenyl-4-thiol

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S

Precursor for Functional Molecules

4-Phenylthiophenol serves as a valuable building block for synthesizing more complex functional molecules. These molecules often possess desirable properties for applications in medicine, materials science, and optoelectronics.

  • Drug Discovery

    Derivatives of 4-Phenylthiophenol are being explored for their potential as therapeutic agents. For instance, studies have shown that some derivatives exhibit antibacterial and nitric oxide (NO) scavenging properties [1].([1] A study by Ali et al. (2013) focused on synthesizing various 4-arylthiophene-2-carbaldehyde compounds. These compounds exhibited notable antibacterial and nitric oxide (NO) scavenging capabilities)

  • Optoelectronic Materials

    Research has explored the use of 4-Phenylthiophenol derivatives in the development of organic light-emitting diodes (OLEDs) due to their interesting fluorescent properties [2].([2] Xu & Yu (2011) synthesized novel fluorescent aryl-substituted thiophene derivatives that have promising applications as functional organic materials in light-emitting diodes (OLEDs))

Building Blocks for Heterocyclic Chemistry

The unique structure of 4-Phenylthiophenol makes it a valuable precursor for synthesizing heterocyclic compounds, which contain atoms of different elements in their rings. These heterocycles play a crucial role in medicinal chemistry as intermediates in drug development [3].

  • Synthesis of bioactive molecules: Derivatives of 4-Phenylthiophenol can be used to create complex heterocycles with potential biological activity. For example, research has focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown promise in inhibiting tumor necrosis factor alpha (TNF-α), a protein involved in inflammation [3].([3] Buy 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid | 863763-67-1 | BenchChem )

Chemical Sensors

The ability of 4-Phenylthiophenol to undergo specific chemical reactions makes it a candidate for developing chemical sensors. These sensors can detect the presence of particular molecules in an environment.

  • Cyanide detection: Studies have shown that a specific derivative of 4-Phenylthiophenol can act as a colorimetric sensor for cyanide ions. This sensor changes color upon binding to cyanide, allowing for visual detection of this harmful compound [4].([4] A 4-phenyl thiophene appended 2,4-dinitrophenylhydrazone as a colorimetric chemosensor for selective detection of cyanide ion and its application for real-life samples | Request PDF - ResearchGate )

4-Phenylthiophenol, also known by its chemical formula C₁₂H₁₀S, is an organic compound characterized by the presence of both a phenyl group and a thiophenol moiety. This compound features a thiol (-SH) group attached to a thiophene ring, which is further substituted by a phenyl group at the para position. The structural formula can be represented as follows:

text
S / \ C C | | C---C | | C C | | H H

This compound is notable for its potential applications in materials science and organic synthesis due to its unique electronic properties and ability to form self-assembled monolayers.

Typical for thiols and aromatic compounds, such as:

  • Oxidation: Thiols can be oxidized to form disulfides. For example, 4-Phenylthiophenol can react with hydrogen peroxide or iodine to yield 4-phenylthioether.
  • Reduction: Reduction reactions can regenerate the thiol group from disulfides using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 4-Phenylthiophenol exhibits biological activity, particularly in the context of enzyme interactions. Its thiol group allows it to form disulfide bonds with proteins, influencing their structure and function. This characteristic suggests potential applications in biochemical research and drug design, where modulation of protein activity is desired.

Additionally, it has been noted that this compound may have toxic effects on aquatic life, highlighting its environmental impact .

The synthesis of 4-Phenylthiophenol can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves the nucleophilic substitution of phenyl lithium with thiophenol.
  • Electrophilic Aromatic Substitution: This method utilizes a thiophene derivative that reacts with phenyl halides under suitable conditions.
  • Reduction of Disulfides: The reduction of disulfide precursors containing phenyl groups can yield 4-Phenylthiophenol.

These methods allow for the controlled synthesis of the compound with varying degrees of purity and yield.

4-Phenylthiophenol finds applications in several fields:

  • Materials Science: It is used in the formation of self-assembled monolayers, which are crucial for developing advanced materials with tailored properties.
  • Organic Synthesis: The compound serves as an intermediate in various organic reactions, facilitating the synthesis of more complex molecules.
  • Biochemical Research: Due to its ability to interact with proteins, it is utilized in studies involving enzyme activity and protein stabilization.

Studies on the interactions of 4-Phenylthiophenol with biological molecules reveal its potential as a modulator of enzymatic activity. The formation of disulfide bonds plays a critical role in stabilizing protein structures and influencing their functionality. These interactions are essential for understanding the compound's role in biochemical pathways and its potential therapeutic applications.

Several compounds share structural similarities with 4-Phenylthiophenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-PhenylthiophenolThiophenol derivativeSubstituted at the ortho position; different reactivity patterns.
4-MethylthiophenolThiophenol derivativeContains a methyl group; alters electronic properties compared to 4-Phenylthiophenol.
Diphenyl sulfideSulfide compoundLacks thiol functionality; used primarily as a solvent or reagent.

The uniqueness of 4-Phenylthiophenol lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological interactions not observed in these similar compounds.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4-Phenylthiophenol

Dates

Modify: 2023-08-15

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